N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the phenyl group: The pyrazole ring is then subjected to a Friedel-Crafts acylation reaction with a phenyl halide in the presence of a Lewis acid catalyst.
Introduction of the ethyl linker: The phenyl-pyrazole intermediate is reacted with an ethyl halide under basic conditions to introduce the ethyl linker.
Formation of the furan carboxamide: Finally, the ethyl-linked pyrazole-phenyl compound is reacted with furan-2-carboxylic acid chloride in the presence of a base to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or phenyl derivatives.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with receptor proteins, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide: Similar structure but lacks the methyl group on the pyrazole ring.
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide is unique due to the presence of both the furan carboxamide and the methyl-substituted pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from its analogs.
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-20-12-15(11-19-20)14-6-4-13(5-7-14)8-9-18-17(21)16-3-2-10-22-16/h2-7,10-12H,8-9H2,1H3,(H,18,21) |
InChI Key |
JEBMHZSQHACHAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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